molecular formula C12H17NO2 B2854727 ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE CAS No. 2003-76-1

ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE

Cat. No.: B2854727
CAS No.: 2003-76-1
M. Wt: 207.273
InChI Key: KIGKCEWLNGHFCS-UHFFFAOYSA-N
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Description

ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE is an ethyl ester derivative featuring a methyl(phenyl)amino substituent at the 3-position of the propanoate backbone.

Properties

IUPAC Name

ethyl 3-(N-methylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)9-10-13(2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGKCEWLNGHFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE can be achieved through various synthetic routes. One common method involves the reaction of N-methylaniline with ethyl acrylate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[Methyl(Phenyl)amino]Propanoate has been investigated for various therapeutic effects:

  • Antitumor Activity : Related compounds have shown significant antiproliferative effects against cancer cell lines. For instance, derivatives demonstrated IC50 values ranging from 11 µM to 15 µM against HCT-116 cells, indicating strong activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
  • Anti-inflammatory Properties : Research indicates that derivatives can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have exhibited protective effects on neuroblastoma cells under oxidative stress conditions, highlighting their potential in neurodegenerative disease therapies .

Biochemistry

In biochemical research, this compound serves as a substrate in enzyme assays and studies enzyme-substrate interactions. Its ester group can undergo hydrolysis to release active amines that participate in various biochemical pathways .

Synthetic Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of corresponding carboxylic acids.
  • Reduction : Resulting in the formation of primary amines.
  • Substitution Reactions : Where the ester group is replaced by other nucleophiles .

Industrial Applications

The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes. Its versatility makes it valuable in the synthesis of pharmaceutical intermediates and specialty chemicals .

Antitumor Activity

A study explored the activity of various derivatives related to this compound against cancer cell lines, demonstrating significant antiproliferative effects with IC50 values around 15 µM .

Neuroprotective Studies

In vitro studies on neuroblastoma cells indicated that certain derivatives could enhance cell viability under oxidative stress conditions, suggesting their potential use in therapies for neurodegenerative diseases .

Antimicrobial Studies

Compounds structurally similar to this compound were evaluated for their antimicrobial properties against various pathogens, showing effective inhibition at concentrations as low as 0.12 mg/mL .

Comparison with Similar Compounds

The following analysis compares ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE to structurally related compounds based on substituents, ester groups, and molecular properties.

Structural and Functional Group Variations

a. Ester Group Differences
  • Methyl Esters: METHYL (3R)-3-AMINO-3-(3-HYDROXYPHENYL)PROPANOATE (MW: 195.22): The methyl ester and 3-hydroxyphenyl group enhance polarity, favoring hydrogen bonding and aqueous solubility compared to ethyl esters .
  • Ethyl Esters: ETHYL 3-(ALLYLSULFANYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE (MW: 289.39): The ethyl ester combined with a bulky tert-butoxycarbonyl (Boc)-protected amino group may reduce reactivity in certain synthetic pathways due to steric hindrance .
b. Substituent Effects
  • METHYL (3S)-3-AMINO-3-(3-PHENOXYPHENYL)PROPANOATE (MW: 271.31): The phenoxy group introduces steric bulk and aromaticity, which may influence conformational stability .

Physicochemical Properties

Compound Name Ester Group Key Substituent(s) Molecular Weight (g/mol) Notable Properties
This compound Ethyl Methyl(phenyl)amino ~265 (estimated) Higher lipophilicity vs. methyl esters
METHYL (3R)-3-AMINO-3-(3-HYDROXYPHENYL)PROPANOATE Methyl 3-Hydroxyphenyl 195.22 Enhanced H-bonding, aqueous solubility
METHYL (3S)-3-AMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]PROPANOATE Methyl 2-(Trifluoromethyl)phenyl 247.21 Electron-withdrawing, increased stability
ETHYL 3-(ALLYLSULFANYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE Ethyl Allylsulfanyl, Boc-amino 289.39 Steric hindrance, protected amino group

Biological Activity

Ethyl 3-[methyl(phenyl)amino]propanoate, a compound with the molecular formula C12H17NO2, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

This compound features an ester functional group, which plays a crucial role in its reactivity and biological interactions. The compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, facilitating various biochemical pathways. Its structure includes a phenyl ring and an amino group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's ester group allows it to participate in enzymatic reactions, particularly as a substrate in biochemical assays. It is hypothesized that the compound may exhibit effects similar to other phenyl-containing compounds known for their pharmacological properties.

Pharmacological Applications

This compound has been investigated for various applications in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that related compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Antitumor Activity : Preliminary research indicates that derivatives of this compound may possess anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, highlighting the importance of further exploration in this area.

Case Studies

  • Antitumor Activity : A study explored the activity of various derivatives related to this compound against cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against HCT-116 cells, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
  • Neuroprotective Studies : In vitro studies on neuroblastoma cells showed that derivatives could enhance cell viability under oxidative stress conditions, suggesting potential use in neurodegenerative disease therapies .
  • Antimicrobial Studies : Compounds structurally similar to this compound were evaluated for their antimicrobial properties against various pathogens. Results indicated effective inhibition at concentrations as low as 0.12 mg/mL .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological ActivityIC50 (µM)
Ethyl 3-(Phenylamino)PropanoateC12H17NO2Antitumor15
N-Methyl-N-Phenyl-β-Alanine Methyl EsterC11H15NO2Antimicrobial0.12
Ethyl 3-Methyl Phenyl Amino PropanoateC12H17NO2NeuroprotectiveNot specified

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